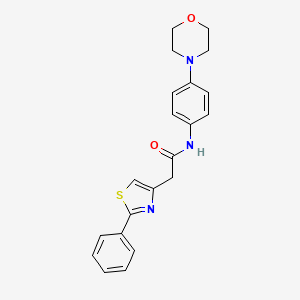
N-(4-morpholinophenyl)-2-(2-phenylthiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- N-(4-モルホリノフェニル)-2-(2-フェニルチアゾール-4-イル)アセトアミドは、MTAPA としても知られており、合成有機化合物です。
- その化学式はC₁₈H₁₉N₃O₂S であり、興味深い薬理学的特性を示します。
- この化合物の構造は、モルホリン基が結合した、フェニル環に融合したチアゾール環で構成されています。
合成方法
合成ルート:
工業生産:
化学反応解析
一般的な試薬と条件:
主要な生成物:
科学研究への応用
医薬品化学:
生物学的研究:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-yl)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 2-aminothiophenol with α-haloketones under basic conditions to form the thiazole ring.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thiazole derivative in the presence of a palladium catalyst.
Formation of the Acetamide Linkage:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and purity.
化学反応の分析
Types of Reactions
N-[4-(morpholin-4-yl)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
科学的研究の応用
N-[4-(morpholin-4-yl)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
標的と経路:
類似化合物の比較
類似化合物:
類似化合物との比較
Similar Compounds
N-[4-(morpholin-4-yl)phenyl]-2-(2-thiazol-4-yl)acetamide: Lacks the phenyl group on the thiazole ring.
N-[4-(piperidin-4-yl)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
N-[4-(morpholin-4-yl)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring, phenyl group, and thiazole ring together in one molecule allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C21H21N3O2S |
|---|---|
分子量 |
379.5 g/mol |
IUPAC名 |
N-(4-morpholin-4-ylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C21H21N3O2S/c25-20(14-18-15-27-21(23-18)16-4-2-1-3-5-16)22-17-6-8-19(9-7-17)24-10-12-26-13-11-24/h1-9,15H,10-14H2,(H,22,25) |
InChIキー |
BXWCOTKPKUXLSL-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11376466.png)
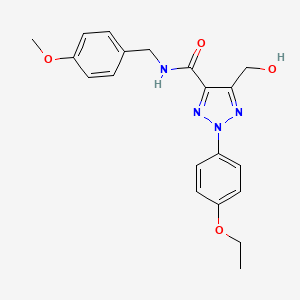
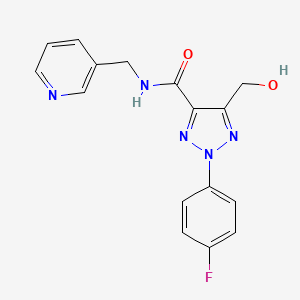
![2-bromo-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11376500.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-N-(prop-2-en-1-yl)benzenesulfonamide](/img/structure/B11376524.png)
![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B11376527.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B11376529.png)
![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide](/img/structure/B11376534.png)
![10-(4-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11376538.png)
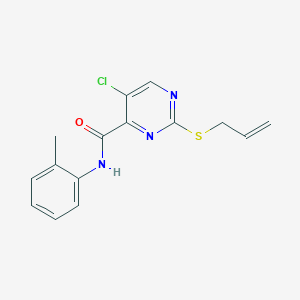
![4-tert-butyl-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11376544.png)
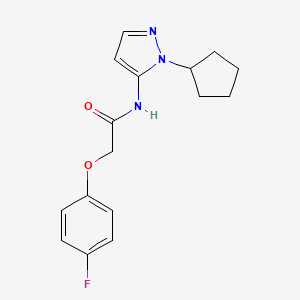
![6-(4-Bromophenyl)-2-butyl-5-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11376555.png)
